An In-Depth Technical Guide to (Dimethoxy(methyl)silyl)methyl Methacrylate: Chemical Properties and Structure
An In-Depth Technical Guide to (Dimethoxy(methyl)silyl)methyl Methacrylate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Dimethoxy(methyl)silyl)methyl methacrylate is an organosilicon compound that incorporates both a methacrylate functionality and hydrolyzable dimethoxysilyl groups. This bifunctional nature allows it to act as a versatile monomer and coupling agent in the synthesis of advanced materials. Its ability to form covalent bonds with both organic polymers and inorganic substrates makes it a valuable component in the development of composites, adhesives, coatings, and various biomaterials. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.
Chemical Properties and Structure
(Dimethoxy(methyl)silyl)methyl methacrylate, with the CAS number 121177-93-3, is a colorless to almost colorless liquid.[1][2] It is also known by the synonym Methacrylic Acid [Dimethoxy(methyl)silyl]methyl Ester.[1][3] The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₄Si | [1][2][3] |
| Molecular Weight | 204.30 g/mol | [1][2][3] |
| Appearance | Colorless to Almost colorless clear liquid | [1][2] |
| Purity | >90.0% (GC) | [1][2][3] |
| Flash Point | 62 °C | [3] |
| Specific Gravity (20/20) | 1.02 |
Structure
The chemical structure of (Dimethoxy(methyl)silyl)methyl methacrylate features a central silicon atom bonded to a methyl group, two methoxy groups, and a methyl methacrylate group through a methylene bridge. The methacrylate group is susceptible to radical polymerization, while the methoxy groups on the silicon atom can undergo hydrolysis and condensation reactions.
Caption: Chemical structure of (Dimethoxy(methyl)silyl)methyl methacrylate.
Experimental Protocols
While a specific, detailed synthesis protocol for (Dimethoxy(methyl)silyl)methyl methacrylate was not found in the reviewed literature, a general procedure for the synthesis of closely related methacryloyloxymethylalkoxysilanes can be adapted.[6]
General Synthesis of Methacryloyloxymethylalkoxysilanes[6]
This procedure involves the nucleophilic substitution reaction of a chloromethylalkoxysilane with potassium methacrylate under phase-transfer catalysis conditions.
Materials:
-
Potassium hydroxide (KOH)
-
Toluene
-
Methacrylic acid
-
Tetra-n-butylphosphonium chloride
-
4,4'-methylenebis(2,6-di-tert-butylphenol) (inhibitor)
-
Ethyl methyl ketone
-
Chloromethyldimethoxysilane (or other corresponding chloroalkylalkoxysilane)
Procedure:
-
Prepare potassium methacrylate by reacting methacrylic acid with a 50% aqueous KOH solution in toluene.
-
Remove water by azeotropic distillation.
-
To the resulting potassium methacrylate suspension, add a solution of the phase-transfer catalyst (tetra-n-butylphosphonium chloride) and a polymerization inhibitor in a mixture of toluene and ethyl methyl ketone.
-
Add the chloromethyldimethoxysilane to the reaction mixture.
-
Heat the suspension to 110°C for several hours while stirring.
-
After the reaction is complete, filter off the precipitated potassium chloride.
-
Isolate the final product by column distillation under reduced pressure.
Analytical Characterization
The purity and structure of (Dimethoxy(methyl)silyl)methyl methacrylate and related organosilicon compounds are typically confirmed using standard analytical techniques.
-
Gas Chromatography (GC): Purity is often assessed by GC, as indicated by supplier data showing >90.0% purity determined by this method.[1][2][3] A capillary column GC with flame ionization detection (FID) can be employed. The compound, diluted in a non-reactive solvent like heptane, is injected into the GC. The resulting chromatogram will show a major peak corresponding to the product and minor peaks for any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity of the GC peaks, GC-MS can be utilized. The mass spectrum of the main peak should correspond to the molecular weight and fragmentation pattern of (Dimethoxy(methyl)silyl)methyl methacrylate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are powerful tools for structural elucidation of organosilicon compounds.[7][8] The spectra will confirm the presence of the methacrylate group, the methyl and methoxy groups attached to the silicon, and the methylene bridge, with chemical shifts characteristic of their respective chemical environments.
Reaction Mechanisms and Applications
The key to the functionality of (Dimethoxy(methyl)silyl)methyl methacrylate lies in its dual reactivity. The methoxy groups attached to the silicon atom are hydrolyzable, leading to the formation of silanol groups. These silanols can then condense with each other to form siloxane bonds or react with hydroxyl groups on the surface of inorganic materials, such as glass or metal oxides, forming a stable covalent bond. This process is fundamental to its use as a coupling agent.
Simultaneously, the methacrylate group is available for free-radical polymerization. This allows the molecule to copolymerize with other vinyl monomers to form organic polymer chains.
Caption: General reaction mechanism of a silane coupling agent.
This dual reactivity enables the formation of a durable bridge between inorganic and organic materials, leading to improved adhesion, mechanical strength, and moisture resistance in composite materials. Applications for this and similar silane methacrylates are found in:
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Adhesion promoters for coatings and sealants.
-
Surface modification of fillers and pigments for plastics and rubber.
-
Monomers for the synthesis of specialty polymers and copolymers.
-
Components in dental composites and other biomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. [Dimethoxy(methyl)silyl]methyl Methacrylate (stabilized wi… [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. adakem.com [adakem.com]
- 5. refractiveindex.info [refractiveindex.info]
- 6. afinitica.com [afinitica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
